An In-Depth Technical Guide to the Mechanism of Action of CA-170
An In-Depth Technical Guide to the Mechanism of Action of CA-170
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CA-170 is a first-in-class, orally bioavailable small molecule designed as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[2] Preclinical studies have demonstrated its ability to rescue T-cell proliferation and effector functions, leading to anti-tumor activity in various models.[3][4] However, the precise mechanism of action, particularly its interaction with PD-L1, has been a subject of scientific debate, with some studies questioning direct binding and proposing an alternative model of action.[5][6] This guide provides a comprehensive overview of the proposed mechanisms of action, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated biological pathways and workflows.
Introduction to CA-170 and its Targets
CA-170 is an investigational new drug developed by Aurigene Discovery Technologies and Curis, Inc. as a potential cancer immunotherapy.[2][7] It is designed to orally target two distinct and non-redundant immune checkpoint pathways that contribute to tumor immune evasion.[3][8]
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PD-L1 (Programmed Death-Ligand 1): A transmembrane protein expressed on various cells, including tumor cells. Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[3]
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VISTA (V-domain Ig Suppressor of T-cell Activation): Another negative checkpoint regulator predominantly expressed on hematopoietic cells, particularly myeloid cells and regulatory T-cells within the tumor microenvironment. VISTA also suppresses T-cell activation and proliferation through pathways that are distinct from the PD-1/PD-L1 axis.[3][8]
By dually targeting both PD-L1 and VISTA, CA-170 is hypothesized to provide a more comprehensive blockade of immune suppression than targeting either pathway alone.[8]
Proposed Mechanism of Action
The mechanism of action of CA-170 is multifaceted and involves distinct interactions with its two primary targets, PD-L1 and VISTA. A significant point of discussion in the scientific community is the nature of CA-170's interaction with PD-L1.
Interaction with PD-L1: A Point of Controversy
There are two prevailing hypotheses regarding how CA-170 antagonizes the PD-L1 pathway:
Hypothesis A: Formation of a Defective Ternary Complex
The developers of CA-170 propose a novel mechanism wherein the molecule binds to PD-L1 and, instead of preventing the PD-1/PD-L1 interaction, it facilitates the formation of a non-functional or "defective" ternary complex. This model suggests that while the physical interaction between PD-1 and PD-L1 may still occur, the presence of CA-170 bound to PD-L1 prevents the downstream signaling that leads to T-cell inhibition. Evidence supporting this includes functional data showing a rescue of T-cell activity and cellular NMR spectroscopy data suggesting binding of CA-170 to cellular PD-L1 in its native environment. The developers argue that traditional biophysical assays might fail to detect this interaction due to the use of E. coli-expressed proteins lacking necessary post-translational modifications.
Hypothesis B: Lack of Direct Binding and an Indirect Mechanism
Conversely, several independent research groups have published findings from biophysical assays, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), which did not detect direct binding of CA-170 to purified human or mouse PD-L1 protein.[5][6] These studies, which included positive controls that did show binding, suggest that CA-170 may not directly interact with PD-L1 in the way a traditional competitive antagonist would.[5] This has led to speculation that CA-170 might exert its effects on the PD-L1 pathway through an indirect mechanism, or that its primary anti-tumor effects are mediated through its interaction with VISTA.
Interaction with VISTA
CA-170 is also reported to be an antagonist of VISTA.[1][2] By inhibiting VISTA, CA-170 is thought to relieve the suppression of T-cell function mediated by this pathway. This is particularly relevant in the tumor microenvironment where VISTA is highly expressed on myeloid cells.[8] Combined blockade of both VISTA and PD-L1 has been shown in preclinical models to result in enhanced anti-tumor activity compared to blocking either pathway individually.[8]
Downstream Signaling Pathways
Regardless of the precise binding mechanics with PD-L1, the functional outcome of CA-170 treatment is the restoration of T-cell-mediated anti-tumor immunity. The proposed signaling pathways are visualized below.
Quantitative Data Summary
The following tables summarize the available quantitative data for CA-170 from preclinical studies.
Table 1: Pharmacokinetic Parameters of CA-170
| Species | Bioavailability (Oral) | Plasma Half-life |
| Mouse | ~40% | ~0.5 hours |
| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours |
| Data sourced from preclinical studies presented at scientific conferences.[9][10] |
Table 2: In Vivo Efficacy of CA-170 in Syngeneic Mouse Models
| Tumor Model | Dosing | Tumor Growth Inhibition |
| B16/F1 Melanoma | 10 mg/kg | 23% |
| B16/F1 Melanoma | 100 mg/kg | 41% |
| Data from a study in B16/F1 syngeneic mouse tumor model.[11] |
Experimental Protocols
Detailed experimental protocols for CA-170 are not extensively published. The following sections provide representative protocols for the key assays used to characterize CA-170 and similar small molecule immune checkpoint inhibitors.
T-Cell Proliferation Rescue Assay
This assay assesses the ability of CA-170 to restore T-cell proliferation that has been suppressed by PD-L1 or VISTA.
Objective: To measure the rescue of T-cell proliferation from PD-L1 or VISTA-mediated inhibition.
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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Recombinant human PD-L1-Fc or VISTA-Fc fusion protein
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Anti-CD3 antibody (e.g., OKT3)
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CA-170 (at various concentrations)
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Anti-PD-1 antibody (positive control)
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CFSE (Carboxyfluorescein succinimidyl ester) staining dye
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Culture medium (e.g., RPMI-1640 with 10% FBS)
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96-well flat-bottom plates
Protocol:
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Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) and either PD-L1-Fc or VISTA-Fc (e.g., 5 µg/mL) overnight at 4°C. Control wells are coated with anti-CD3 and a control Ig protein.
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PBMC Preparation and Staining: Isolate PBMCs from healthy donor blood. Label the PBMCs with CFSE according to the manufacturer's protocol.
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Cell Seeding and Treatment: Wash the coated plates. Seed the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well. Add CA-170 at a range of concentrations. Include wells with a known anti-PD-1 antibody as a positive control and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
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Data Acquisition and Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence, which indicates cell proliferation.
References
- 1. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Aurigene and its Partner Curis Announce the dosing of CA-170 in Phase II India trial - Aurigene [aurigene.com]
- 3. researchgate.net [researchgate.net]
- 4. curis.com [curis.com]
- 5. invivogen.com [invivogen.com]
- 6. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drreddys.com [drreddys.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. PD‐1/PD‐L1 reporter assay [bio-protocol.org]
